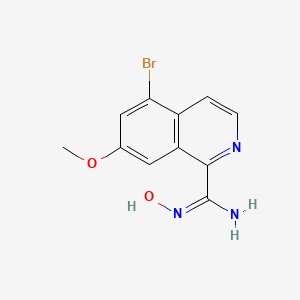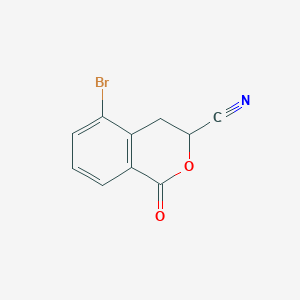
5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a chemical compound belonging to the class of benzopyran derivatives It is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 1st position, and a nitrile group at the 3rd position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols or other reduced forms of the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity towards these targets, resulting in various biological effects.
類似化合物との比較
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile: Contains a chlorine atom instead of bromine, which can affect its chemical and physical properties.
5-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile:
Uniqueness: The presence of the bromine atom in 5-Bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C10H6BrNO2 |
|---|---|
分子量 |
252.06 g/mol |
IUPAC名 |
5-bromo-1-oxo-3,4-dihydroisochromene-3-carbonitrile |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-2-7-8(9)4-6(5-12)14-10(7)13/h1-3,6H,4H2 |
InChIキー |
HVJVCCLJBMHYRF-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C2=C1C(=CC=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
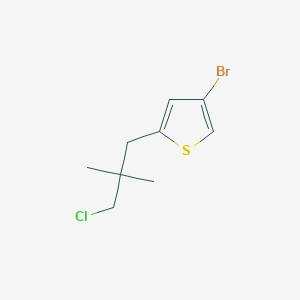

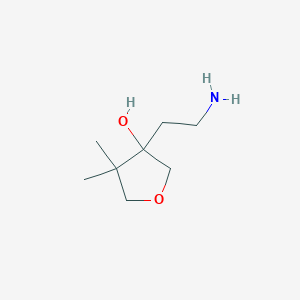

amine](/img/structure/B13198844.png)
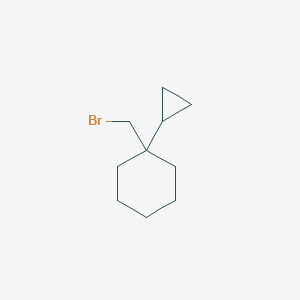
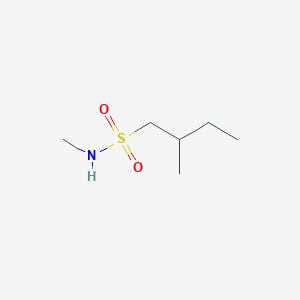
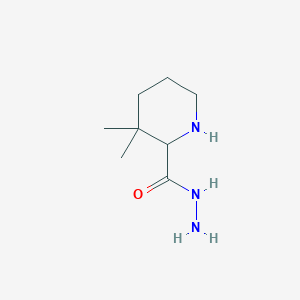
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)

